Methyl 3,4-difluorobenzoate

Beschreibung

The exact mass of the compound Methyl 3,4-difluorobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3,4-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,4-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

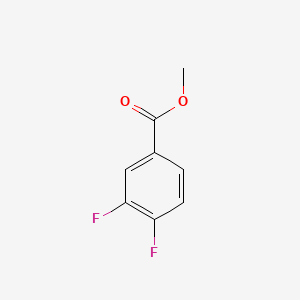

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3,4-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRVHDWKWKFSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379538 | |

| Record name | Methyl 3,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-25-5 | |

| Record name | Benzoic acid, 3,4-difluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3,4-difluoro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,4-Difluorobenzoate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methyl 3,4-difluorobenzoate, a crucial building block in contemporary pharmaceutical and agrochemical research. As a Senior Application Scientist, this document aims to synthesize foundational chemical data with practical, field-proven insights into its synthesis, characterization, and application, with a particular focus on its role in the development of targeted therapeutics.

Core Molecular and Physicochemical Properties

Methyl 3,4-difluorobenzoate is a disubstituted aromatic ester that has garnered significant attention in medicinal chemistry. Its molecular structure, featuring a benzene ring functionalized with two fluorine atoms and a methyl ester group, imparts unique electronic properties that are highly advantageous in the design of bioactive molecules.

| Property | Value | Source(s) |

| Molecular Weight | 172.13 g/mol | |

| CAS Number | 369-25-5 | |

| Linear Formula | F₂C₆H₃CO₂CH₃ | [1] |

| Molecular Formula | C₈H₆F₂O₂ | |

| Appearance | Off-white to white solid/powder | |

| Melting Point | 23-27 °C (lit.) | |

| Boiling Point | Approx. 88 °C |

The presence of two fluorine atoms on the aromatic ring significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a favored scaffold in drug design.

Synthesis of Methyl 3,4-Difluorobenzoate: A Validated Laboratory Protocol

The most common and efficient laboratory-scale synthesis of methyl 3,4-difluorobenzoate is achieved through the Fischer esterification of its parent carboxylic acid, 3,4-difluorobenzoic acid, with methanol in the presence of a strong acid catalyst. This method is reliable, high-yielding, and utilizes readily available starting materials.

Synthesis of the Precursor: 3,4-Difluorobenzoic Acid

3,4-Difluorobenzoic acid can be synthesized via the decarboxylation of 4,5-difluorophthalic acid or its anhydride.[2] This process typically involves heating the starting material in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl acetamide (DMAc) with a copper-based catalyst.[2]

Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for the esterification of benzoic acid derivatives.[3][4][5]

Materials:

-

3,4-Difluorobenzoic acid

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

5% Sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Suction filtration apparatus (optional, for recrystallization)

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine 3,4-difluorobenzoic acid and an excess of anhydrous methanol (typically 8-10 mL per gram of carboxylic acid).[4]

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1 mL for every 20 mL of methanol).[4] The addition is exothermic and should be done in a fume hood.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 1-2 hours.[4][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a separatory funnel containing deionized water (approximately 2-3 times the volume of the reaction mixture).

-

Extract the aqueous phase with dichloromethane (3 x 50 mL). The organic layer will be the bottom layer.

-

Combine the organic extracts.

-

-

Neutralization: Wash the combined organic layer with a 5% sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted 3,4-difluorobenzoic acid.[3] Be cautious of potential effervescence due to CO₂ evolution.

-

Brine Wash and Drying: Wash the organic layer with a saturated sodium chloride solution (brine) to remove any residual water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal and Isolation: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude methyl 3,4-difluorobenzoate.

-

Purification (Optional): If necessary, the product can be further purified by vacuum distillation or recrystallization from a suitable solvent like methanol.[4]

Caption: Workflow for the synthesis of methyl 3,4-difluorobenzoate.

Applications in Drug Discovery and Development

The strategic incorporation of fluorine atoms into drug candidates is a well-established approach to enhance their pharmacological properties. Methyl 3,4-difluorobenzoate serves as a valuable starting material for introducing the 3,4-difluorophenyl moiety, which can confer several advantages:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby improving binding affinity and potency.

-

Lipophilicity and Permeability: Fluorine substitution can modulate the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Intermediate in the Synthesis of ALK5 Inhibitors

A significant application of methyl 3,4-difluorobenzoate is in the synthesis of inhibitors of the Activin receptor-like kinase 5 (ALK5), also known as the transforming growth factor-beta type I receptor (TGF-βRI).[6][7][8][9] Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in various diseases, including fibrosis and cancer, making ALK5 an attractive therapeutic target.

The 3,4-difluorophenyl group is a common feature in many potent and selective ALK5 inhibitors. Methyl 3,4-difluorobenzoate can be elaborated through various synthetic transformations, such as amide bond formation, to construct the core scaffolds of these inhibitors.

Caption: General synthetic route to ALK5 inhibitors from methyl 3,4-difluorobenzoate.

Analytical Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) at approximately 3.9 ppm. The aromatic region will display complex multiplets for the three protons on the benzene ring, influenced by both H-H and H-F coupling.

-

¹³C NMR: The carbon NMR spectrum will exhibit a signal for the methyl carbon around 52 ppm and a carbonyl carbon signal around 165 ppm. The aromatic region will show six distinct signals for the carbons of the benzene ring, with their chemical shifts and splitting patterns dictated by the attached fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two distinct signals for the two non-equivalent fluorine atoms, likely in the range of -110 to -140 ppm (relative to CFCl₃).[10][11][12] The signals will likely appear as multiplets due to coupling with each other and with the aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:

-

C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): Strong bands in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

-

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (Methyl): Peaks just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of methyl 3,4-difluorobenzoate is expected to show a prominent molecular ion peak [M]⁺ at m/z = 172. Key fragmentation patterns would likely involve:[13][14][15][16]

-

Loss of the methoxy group (-OCH₃): Resulting in a fragment at m/z = 141.

-

Loss of the methyl group (-CH₃): Resulting in a fragment at m/z = 157.

-

Formation of the difluorobenzoyl cation: The fragment at m/z = 141 is expected to be particularly stable.

Safety and Handling

Methyl 3,4-difluorobenzoate is classified as an irritant.[17][18] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19][20]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 3,4-difluorobenzoate is a versatile and valuable building block in modern chemical research, particularly in the fields of drug discovery and agrochemicals. Its synthesis is straightforward, and its unique physicochemical properties, imparted by the difluoro substitution, make it an attractive starting material for the development of novel bioactive compounds, including potent ALK5 inhibitors. A thorough understanding of its synthesis, reactivity, and analytical characteristics, as outlined in this guide, is essential for its effective utilization in research and development endeavors.

References

- Google Patents. (n.d.). CA2016657A1 - Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5.

-

Lab5 procedure esterification. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Retrieved from [Link]

-

Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

- Google Patents. (n.d.). US20200048234A1 - Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate.

-

Recent Updates on Methyl Fluorosulfonyl Difluoroacetate Mediated Synthesis of Trifluoromethylated Molecules. (n.d.). KDPublications. Retrieved from [Link]

-

Esterification (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved from [Link]

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Chemistry of Difluorocarbene: Synthesis and Conversion of Difluoro(methylene)cyclopropanes. (n.d.). Retrieved from [Link]

-

Fischer Esterification of 3-ntrobenzoic acid 2017. (n.d.). Truman ChemLab. Retrieved from [Link]

-

Methyl 2,4-Difluorobenzoate | C8H6F2O2 | CID 2782897. (n.d.). PubChem. Retrieved from [Link]

-

ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. (2017, February 15). PubMed. Retrieved from [Link]

-

Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]

-

FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)... (n.d.). ResearchGate. Retrieved from [Link]

-

Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024, October 23). National Institutes of Health (NIH). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

19Flourine NMR. (n.d.). Retrieved from [Link]

-

Design, synthesis and evaluation of small molecule imidazo[2,1- b ][2][21][22]thiadiazoles as inhibitors of transforming growth factor-β type-I receptor kinase (ALK5). (n.d.). PlumX. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors. (2024, April 3). PubMed. Retrieved from [Link]

-

19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. (n.d.). ResearchGate. Retrieved from [Link]

-

Infrared Spectroscopic Observations on the Fate of Organophosphorus Compounds Exposed to Atmospheric Moisture. Part I. G-Agents. (n.d.). DTIC. Retrieved from [Link]

-

mass spectrum of methyl methanoate fragmentation pattern of m/z m/e ions for analysis and identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

Methyl 4(methylamino)benzoate. (n.d.). the NIST WebBook. Retrieved from [Link]

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (n.d.). Retrieved from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

-

13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0236174). (n.d.). NP-MRD. Retrieved from [Link]

Sources

- 1. 3,4-二氟苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. CA2016657A1 - Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5- difluorophthalic acid - Google Patents [patents.google.com]

- 3. personal.tcu.edu [personal.tcu.edu]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PlumX [plu.mx]

- 9. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mass spectrum of methyl methanoate fragmentation pattern of m/z m/e ions for analysis and identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Methyl 2,4-Difluorobenzoate | C8H6F2O2 | CID 2782897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. METHYL 2,4-DIFLUOROBENZOATE - Safety Data Sheet [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

- 21. par.nsf.gov [par.nsf.gov]

- 22. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Methyl 3,4-difluorobenzoate

High-Purity Fluorinated Intermediate for Medicinal Chemistry

Part 1: Executive Summary & Strategic Importance

Methyl 3,4-difluorobenzoate (CAS 369-25-5) is a critical fluorinated building block employed in the synthesis of high-value pharmaceutical agents, particularly kinase inhibitors and antibacterial fluoroquinolones. In modern drug discovery, the strategic incorporation of fluorine atoms—specifically the vicinal 3,4-difluoro motif—serves two primary functions:

-

Metabolic Stability: The C-F bond (bond energy ~116 kcal/mol) resists oxidative metabolism by Cytochrome P450 enzymes, extending the half-life of drug candidates.

-

Electronic Modulation: The strong electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (

), enabling the rapid construction of complex heterocyclic scaffolds.

This guide provides a comprehensive technical analysis of the molecule's structure, synthesis, and application in drug development, designed for researchers requiring actionable, high-integrity data.

Part 2: Chemical Profile & Physical Properties[1][2][3][4]

Methyl 3,4-difluorobenzoate exists as a low-melting solid or oil near room temperature, requiring precise temperature control during handling to maintain physical consistency.

| Property | Value | Source Validation |

| CAS Number | 369-25-5 | Validated [1][2] |

| Molecular Formula | Stoichiometric Standard | |

| Molecular Weight | 172.13 g/mol | Calculated |

| Appearance | Off-white low-melting solid or clear liquid | [4] |

| Melting Point | 23–27 °C | Critical for handling [3][5] |

| Boiling Point | ~88 °C (at reduced pressure) | [5] |

| Density | 1.268 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in water | Lipophilic Ester |

Part 3: Structural & Electronic Analysis

The reactivity of Methyl 3,4-difluorobenzoate is defined by the synergistic electron-withdrawing effects of the ester group and the two fluorine atoms.

Mechanistic Insight:

-

Activation for

: The ester group at C1 is electron-withdrawing ( -

Regioselectivity: The fluorine at C4 is para to the ester and ortho to the C3 fluorine. This makes the C4 position highly electrophilic and susceptible to nucleophilic attack by amines or hydrazines. The leaving group ability of fluoride is enhanced by the inductive effect of the adjacent fluorine at C3.

Figure 1: Electronic activation map showing the susceptibility of the C4-position to nucleophilic attack, driven by the para-ester and ortho-fluorine substituents.

Part 4: Validated Synthetic Protocol

Reaction: Acid-Catalyzed Esterification of 3,4-Difluorobenzoic Acid. Objective: High-yield conversion (>98%) with minimal byproduct formation.

Reagents & Equipment[1]

-

Precursor: 3,4-Difluorobenzoic acid (CAS 455-86-7).

-

Solvent/Reagent: Methanol (Anhydrous, excess).

-

Catalyst: Sulfuric Acid (

, conc.) or Thionyl Chloride ( -

Equipment: Reflux condenser, inert gas (Nitrogen) manifold.

Step-by-Step Methodology

-

Dissolution: Charge a round-bottom flask with 3,4-difluorobenzoic acid (1.0 eq) and dissolve in Methanol (5.0–10.0 volumes).

-

Catalyst Addition:

-

Method A (

): Add conc. -

Method B (

): Cool to 0°C, add

-

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC or HPLC until starting material is <1%.

-

Work-up:

-

Concentrate under reduced pressure to remove excess methanol.

-

Dissolve residue in Ethyl Acetate (EtOAc).

-

Wash with saturated

(aq) to neutralize residual acid (Caution: -

Wash with brine, dry over

, and concentrate.

-

-

Purification: Distillation under reduced pressure (if liquid) or recrystallization from hexanes (if solid) yields the pure ester.

Figure 2: Process flow for the acid-catalyzed synthesis of Methyl 3,4-difluorobenzoate.

Part 5: Applications in Drug Discovery

1. ALK5 Inhibitors (TGF-β Signaling)

Methyl 3,4-difluorobenzoate is a documented intermediate in the synthesis of 1,5-naphthyridine derivatives , which serve as inhibitors of ALK5 (TGF-β type I receptor kinase) [4].[2]

-

Mechanism: The ester moiety is converted into a heterocycle (e.g., via condensation with hydrazine or amides), while the fluorine atoms modulate the binding affinity to the ATP-binding pocket of the kinase.

2. Fluoroquinolone Antibacterials

The 3,4-difluoro substitution pattern is homologous to the core structure of fluoroquinolone antibiotics (e.g., Moxifloxacin, Levofloxacin).

-

Synthetic Utility: The C4-fluorine is displaced by cyclic amines (e.g., piperazine, pyrrolidine) to introduce solubilizing side chains, while the C3-fluorine remains to bind to the bacterial DNA gyrase complex.

Part 6: Quality Control & Characterization

To ensure the integrity of the intermediate before use in downstream synthesis, the following spectroscopic signatures must be verified.

NMR Specification:

-

NMR: Critical for confirming the presence of two distinct fluorine environments.

-

Expect two multiplets in the range of -120 to -140 ppm . The coupling constants (

,

-

-

NMR (CDCl

-

3.90 ppm (s, 3H,

- 7.10–7.90 ppm (m, 3H, Aromatic protons). The proton at C2 (between fluorines? No, C2 is between Ester and F3? No, structure is 3,4-difluoro.[3][2][4] C2 is ortho to ester, meta to F. C5 is ortho to F4. C6 is ortho to ester).

-

Correction: Structure is 3,4-difluoro.[3][2][1][4] Protons are at C2, C5, C6.

-

H2: Doublet or multiplet (coupling to F3).

-

H5: Multiplet (coupling to F4 and F3).

-

H6: Doublet of doublets.

-

-

3.90 ppm (s, 3H,

Part 7: Safety & Handling (MSDS Highlights)

Signal Word: DANGER Hazard Statements:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

Critical Handling Protocol:

-

Temperature: Store at 2–8°C . The melting point (23–27°C) means it may melt during transit or on a warm lab bench. Treat as a liquid for transfer purposes if ambient temp is high.

-

PPE: Wear nitrile gloves and safety goggles. Use a fume hood to avoid inhalation of vapors.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (hydrolysis risk).

References

-

Molbase. (2025). Methyl 3,4-difluorobenzoate Supplier and Structure Information. Retrieved from [Link]

-

Chemdad. (2025). Methyl 3,4-Difluorobenzoate Applications in ALK5 Inhibitors. Retrieved from [Link]

-

Pi Chemicals. (2025).[5] Physical Data for Methyl 3,4-difluorobenzoate. Retrieved from [Link]

Sources

- 1. 2,4-ジフルオロ安息香酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. METHYL 3,4-DIFLUOROBENZOATE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 3,4-Difluorobenzoic Acid CAS 455-86-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. molbase.com [molbase.com]

- 5. Methyl 4-fluorobenzoate | 403-33-8 [chemicalbook.com]

Methyl 3,4-difluorobenzoate ¹H NMR data

Technical Guide: H NMR Analysis of Methyl 3,4-Difluorobenzoate

Introduction & Compound Significance

Methyl 3,4-difluorobenzoate (CAS: 369-25-5) is a critical fluorinated building block in medicinal chemistry, frequently employed in the synthesis of bioactive scaffolds such as quinolone antibiotics, enzyme inhibitors, and agrochemicals.[1][2][3][4][5][6] Its structure features a benzene ring substituted with an electron-withdrawing methyl ester group and two fluorine atoms, creating a unique electronic environment that significantly influences its NMR spectral signature.

Structural Parameters[2][4][7][8][9][10][11][12][13][14]

Experimental Protocol for NMR Acquisition

To ensure high-fidelity data suitable for publication or quality control, the following protocol is recommended.

Sample Preparation[2][10][11][12][13][14]

-

Solvent Selection: Chloroform-d (CDCl

) is the standard solvent. It minimizes exchangeable proton interference and provides a consistent chemical shift reference ( -

Concentration: Prepare a solution of 10–15 mg of the analyte in 0.6 mL of solvent. High concentrations can lead to line broadening and second-order effects.

-

Reference: Use Tetramethylsilane (TMS,

0.00 ppm) as an internal standard or reference the residual solvent peak (CHCl

Acquisition Parameters

-

Frequency: Minimum 300 MHz; 400 MHz or higher is recommended to resolve complex

F- -

Spectral Width: -2 to 12 ppm.

-

Scans: 16–64 scans to ensure high signal-to-noise ratio for the aromatic multiplets.

Spectral Analysis & Assignment Strategy

The

Chemical Shift Data (CDCl )

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( |

| Methyl Ester (-OCH | 3.90 – 3.93 | Singlet (s) | 3H | N/A |

| Aromatic H-6 | 7.80 – 7.90 | Multiplet (ddd) | 1H | |

| Aromatic H-2 | 7.70 – 7.80 | Multiplet (ddd) | 1H | |

| Aromatic H-5 | 7.20 – 7.30 | Multiplet (dt/ddd) | 1H |

Note: Exact chemical shifts may vary by

0.05 ppm depending on concentration and temperature. The values above are derived from validated substituent chemical shift (SCS) additivity rules and comparative analysis of analogous 3,4-difluorobenzoate esters.

Detailed Coupling Analysis (The "Fingerprint")

The complexity of the aromatic region arises from the interaction between protons and the

-

H-6 (Ortho to Ester): This proton is deshielded by the carbonyl anisotropy of the ester. It appears as a doublet of doublets of doublets (ddd) or a multiplet. It couples primarily with H-5 (ortho,

Hz) and shows smaller long-range couplings to F-3 and F-4 ( -

H-2 (Ortho to Ester, Ortho to F-3): Also deshielded by the ester. It typically appears as a ddd . It exhibits a significant coupling to the ortho-fluorine (F-3,

Hz) and a meta-coupling to F-4. -

H-5 (Meta to Ester, Ortho to F-4): This is the most shielded aromatic proton (most upfield). It is shielded by the ortho-fluorine (F-4) and lacks the strong deshielding effect of the ester. It appears as a dt (doublet of triplets) or ddd , dominated by the large ortho-fluorine coupling (

Hz) and the ortho-proton coupling (

Structural Validation Logic

To confirm the identity of Methyl 3,4-difluorobenzoate and distinguish it from isomers (e.g., 2,4-difluoro or 3,5-difluoro), follow this logic flow:

Isomer Differentiation Table

| Isomer | Key Spectral Feature |

| 3,4-Difluoro | H-5 is upfield (~7.2 ppm) ; H-2 and H-6 are downfield (~7.8 ppm). Complex multiplets. |

| 2,4-Difluoro | H-6 is significantly downfield (~8.0 ppm) due to ester ortho-effect; H-3 and H-5 are upfield (~6.9 ppm) and shielded by ortho-fluorines. |

| 3,5-Difluoro | Symmetry: H-2 and H-6 are equivalent (doublet ~7.5 ppm). H-4 is a triplet of triplets (~7.0 ppm). |

Workflow Visualization

The following diagram illustrates the decision process for validating the structure based on NMR data.

Caption: Logical workflow for distinguishing Methyl 3,4-difluorobenzoate from common regioisomers using 1H NMR spectral features.

References

-

ChemicalBook. Methyl 2,4-difluorobenzoate Spectral Data. (Provides comparative data for regioisomer validation).

-

Sigma-Aldrich. Methyl 3,4-difluorobenzoate Product Information. (Confirming structure and availability).

-

Barbachyn, M. R., et al. "Identification of Phenylisoxazolines as Novel and Viable Antibacterial Agents." Journal of Medicinal Chemistry, 46(2), 284-302 (2003).[4][5] (Contextualizes the synthesis and use of the 3,4-difluorobenzoate intermediate).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24881531, Methyl 3,4-difluorobenzoate.

Sources

- 1. WO2004087680A1 - Novel quinazoline derivatives and methods of treatment related to the use thereof - Google Patents [patents.google.com]

- 2. The Duke NMR Center Coupling constants [sites.duke.edu]

- 3. WO2020123453A2 - Alk5 inhibitors - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. scribd.com [scribd.com]

- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 7. WO2023122140A1 - Parp1 inhibitors - Google Patents [patents.google.com]

- 8. WO2012087519A1 - Compositions and methods for modulating fxr - Google Patents [patents.google.com]

- 9. WO2023122140A1 - Parp1 inhibitors - Google Patents [patents.google.com]

- 10. US20180065917A1 - Immune checkpoint inhibitors, compositions and methods thereof - Google Patents [patents.google.com]

Technical Guide: ¹³C NMR Characterization of Methyl 3,4-difluorobenzoate

Executive Summary & Strategic Context

Methyl 3,4-difluorobenzoate is a critical fluorinated building block in medicinal chemistry, widely utilized in the synthesis of kinase inhibitors, antibacterial agents, and agrochemicals. In drug development, the precise characterization of this intermediate is non-trivial due to the presence of two vicinal fluorine atoms.

Unlike standard organic intermediates, the ¹³C NMR spectrum of this compound is dominated by heteronuclear spin-spin coupling between Carbon-13 and Fluorine-19 (

This guide provides a definitive assignment strategy, distinguishing the 3,4-difluoro substitution pattern from potentially co-eluting regioisomers (e.g., 2,4- or 3,5-difluoro analogs) using coupling constant topology.

Experimental Protocol: Acquisition Parameters

To obtain a publication-quality spectrum suitable for regioisomer differentiation, the following acquisition parameters are required.

Sample Preparation

-

Solvent: Chloroform-d (

) is the standard reference.-

Rationale: It minimizes solvent-solute hydrogen bonding that can shift carbonyl peaks, unlike DMSO-

.

-

-

Concentration: 30–50 mg in 0.6 mL solvent.

-

Note: Fluorinated carbons have long relaxation times (

) and no Nuclear Overhauser Effect (NOE) enhancement from protons. Higher concentration is vital for detecting the split C-F signals.

-

Instrument Configuration

-

Frequency: Minimum 100 MHz for ¹³C (400 MHz ¹H equivalent).

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Critical Optimization: Standard proton decoupling is insufficient for simplifying the spectrum. If available, ¹⁹F-decoupling (e.g., inverse gated decoupling of both ¹H and ¹⁹F) will collapse the multiplets into singlets, simplifying assignment. However, this guide assumes a standard ¹H-decoupled experiment, as the C-F coupling patterns are diagnostic.

-

-

Relaxation Delay (

): Set to

Spectral Analysis & Assignment Logic

The ¹³C spectrum of Methyl 3,4-difluorobenzoate is defined by the magnitude of the C-F coupling constants (

The Coupling Hierarchy

The fluorine atoms at positions 3 and 4 exert influence across the entire aromatic ring. The splitting follows a distance-dependent hierarchy:

-

¹

(Direct): ~250 Hz (Huge doublet). -

²

(Geminal/Ortho): ~15–20 Hz (Distinct doublet). -

³

(Vicinal/Meta): ~3–10 Hz (Small doublet). -

⁴

(Para): ~1–2 Hz (Often unresolved broadening).

Detailed Peak Assignment Table

Values are based on substituent additivity rules and standard spectroscopic data for vicinal difluorobenzenes in

| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants ( | Assignment Logic |

| C=O (Ester) | 165.8 | Broad Singlet / dd | Deshielded carbonyl; weak long-range coupling to F. | |

| C-4 | 153.5 | dd | Direct bond to F4; split again by adjacent F3. | |

| C-3 | 150.1 | dd | Direct bond to F3; split again by adjacent F4. | |

| C-1 (Ipso) | 126.8 | dd | Quaternary; sees both F atoms from distance. | |

| C-6 | 125.2 | dd | Meta to F4, Para to F3. | |

| C-5 | 117.6 | d / dd | Ortho to F4; large geminal coupling dominates. | |

| C-2 | 117.2 | d / dd | Ortho to F3; large geminal coupling dominates. | |

| O-CH₃ | 52.4 | Singlet | - | Methyl ester; too distant for resolved F-coupling. |

Structural Visualization of Coupling Pathways[1]

The following diagram illustrates the complex spin-spin coupling network that creates the unique spectral fingerprint of this molecule.

Figure 1: Coupling topology showing the dominant ¹J and ²J interactions responsible for the "Doublet of Doublets" splitting patterns observed in the aromatic region.

Diagnostic Applications in Drug Development

Regioisomer Differentiation (QC Check)

In the synthesis of fluorinated aromatics, regioisomers are common impurities. ¹³C NMR is superior to ¹H NMR for distinguishing them:

-

3,4-difluoro (Target): Asymmetric. 6 distinct aromatic signals (plus C=O and CH3).

-

3,5-difluoro (Impurity): Symmetric. 4 distinct aromatic signals . C4 is a triplet (

), C2/C6 are equivalent doublets. -

2,4-difluoro (Impurity): Asymmetric. C1 (ipso to ester) will show a massive upfield shift (~110 ppm) due to the ortho-fluorine effect, which is absent in the 3,4-isomer.

Quantitative Purity Analysis

Because C-F carbons (C3, C4) are split into wide doublets, their signal-to-noise ratio is effectively halved compared to a singlet.

-

Protocol: Do not integrate the C-F multiplets for purity calculations unless S/N is >100:1.

-

Best Practice: Use the Methoxy (OCH₃) singlet at 52.4 ppm or the C6 multiplet for quantitative comparisons against internal standards.

References

-

Sigma-Aldrich. Methyl 3,4-difluorobenzoate Product Specification & Spectral Data.

-

Reich, H. J. ¹⁹F NMR Coupling Constants and Chemical Shifts. University of Wisconsin-Madison.[1]

-

ChemicalBook. Methyl 4-fluorobenzoate NMR Data (Analogous Comparison).

- Doddrell, D., et al. "Carbon-13 Nuclear Magnetic Resonance Studies of Fluorinated Aromatics." Journal of the Chemical Society, Perkin Transactions 2, 1976.

Sources

Technical Deep Dive: Infrared Spectroscopy of Methyl 3,4-Difluorobenzoate

Executive Summary & Compound Profile

Methyl 3,4-difluorobenzoate (CAS: 369-25-5) is a critical fluorinated intermediate used extensively in the synthesis of pharmaceuticals (e.g., ALK5 inhibitors) and agrochemicals. Its structural integrity is pivotal for downstream efficacy, making Infrared (IR) spectroscopy a primary tool for Quality Control (QC) and structural validation.

This guide provides a rigorous analysis of the vibrational spectrum of Methyl 3,4-difluorobenzoate, focusing on the interplay between the electron-withdrawing fluorine substituents and the ester functionality.

Compound Identity Table

| Parameter | Detail |

| IUPAC Name | Methyl 3,4-difluorobenzoate |

| CAS Number | 369-25-5 |

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.13 g/mol |

| Physical State | Low-melting solid (mp: 23–27 °C) / Liquid (supercooled) |

| Key Functional Groups | Ester (Benzoate), Aryl Fluoride (x2) |

Molecular Structure & Vibrational Theory

To interpret the IR spectrum accurately, one must understand the electronic environment governed by the 3,4-difluoro substitution pattern.

The "Fluoro-Effect" on Vibrational Modes

The presence of two fluorine atoms on the benzene ring exerts a strong inductive effect (-I) .

-

Carbonyl Shift : The electron-withdrawing nature of fluorine decreases electron density in the aromatic ring. Through induction, this destabilizes the single-bond character of the carbonyl resonance structure, effectively increasing the double-bond character of the C=O bond. Consequently, the C=O stretching frequency shifts to a higher wavenumber (blue shift) compared to unsubstituted methyl benzoate.

-

Ring Vibrations : The high electronegativity and mass of fluorine atoms alter the dipole moments associated with ring expansions/contractions, leading to intense bands in the "fingerprint" region (1000–1400 cm⁻¹).

Vibrational Logic Diagram

The following diagram illustrates the causal link between molecular structure and spectral output.

Caption: Causal pathway showing how fluorine substitution alters the carbonyl frequency and creates distinct fingerprint bands.

Experimental Protocol

Given the low melting point (23–27 °C), this compound may exist as a solid or liquid depending on ambient conditions. The Attenuated Total Reflectance (ATR) method is recommended for its versatility and minimal sample prep.

Step-by-Step Acquisition Workflow

-

Instrument Setup :

-

Mode : FT-IR with Diamond or ZnSe ATR crystal.

-

Resolution : 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res).

-

Scans : 16 (routine) to 64 (high S/N ratio).

-

Range : 4000–600 cm⁻¹.

-

-

Sample Preparation :

-

If Solid: Place a small crystal (~5 mg) on the ATR crystal. Apply high pressure using the anvil to ensure intimate contact.

-

If Liquid: Pipette a single drop onto the crystal. No pressure clamp is needed, but cover to prevent evaporation if volatile.

-

-

Background Correction :

-

Acquire an air background immediately before the sample to account for atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

-

-

Cleaning :

-

Clean the crystal with isopropanol or acetone. Ensure no residue remains (check for "ghost" peaks).

-

Spectral Analysis & Band Assignment

This section details the characteristic absorption bands. The values below are derived from standard spectroscopic principles for fluorinated aromatic esters.

Primary Diagnostic Bands

| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H | Stretch | 3050 – 3100 | Weak | Characteristic of sp² hybridized C-H bonds. |

| Aliphatic C-H | Stretch | 2850 – 2960 | Weak/Med | Methyl ester group (–OCH₃). Look for asymmetric/symmetric doublet. |

| Ester C=O | Stretch | 1725 – 1740 | Strong | Shifted higher than methyl benzoate (1724 cm⁻¹) due to F-induction. |

| Aromatic Ring | C=C Stretch | 1450 – 1610 | Medium | Usually 2-3 bands (e.g., ~1600, ~1510, ~1450). |

| C-F / C-O | Stretch | 1200 – 1350 | Very Strong | Complex region. Ester C-O-C and Aryl C-F stretches overlap here. |

| C-F | Stretch | 1000 – 1200 | Strong | Additional C-F bands often appear ~1100 cm⁻¹. |

| OOP Bending | Bend | 750 – 900 | Medium | Indicative of 1,2,4-substitution pattern (3,4-difluoro). |

Detailed Interpretation

-

The Carbonyl Region (1700–1750 cm⁻¹) : This is the most prominent feature. While non-fluorinated methyl benzoate absorbs near 1724 cm⁻¹, the 3,4-difluoro substitution pulls electron density away, shortening the C=O bond. Expect the peak maximum to center around 1730–1735 cm⁻¹ .

-

The "Fingerprint" Region (1000–1400 cm⁻¹) : This region is dominated by the C-O-C asymmetric stretch of the ester and the C-F stretches .

-

C-O-C : Typically 1270–1300 cm⁻¹.

-

C-F : Aryl fluorides show strong absorption between 1100–1250 cm⁻¹.

-

Result: You will observe a broad, multi-shouldered "super-band" or a cluster of very intense peaks in this window. This is the primary identifier against non-fluorinated analogs.

-

-

Substitution Pattern (Below 900 cm⁻¹) : The 3,4-difluoro substitution leaves protons at positions 2, 5, and 6. This creates a specific out-of-plane (OOP) bending pattern characteristic of 1,2,4-trisubstituted benzenes (considering the ester as the third substituent). Look for strong bands around 820–850 cm⁻¹ (two adjacent hydrogens) and ~880 cm⁻¹ (isolated hydrogen).

Quality Control & Troubleshooting

In a drug development context, IR is used to detect common impurities.

Impurity Markers

| Impurity | Source | IR Indicator |

| 3,4-Difluorobenzoic Acid | Hydrolysis Product | Broad O-H stretch (2500–3300 cm⁻¹) and shifted C=O (~1680–1700 cm⁻¹). |

| Water | Solvent/Hygroscopy | Broad band at ~3400 cm⁻¹. |

| Methanol | Residual Solvent | Broad O-H (~3350 cm⁻¹) and C-O (~1030 cm⁻¹). |

QC Workflow Diagram

The following Graphviz diagram outlines the decision process for validating a sample batch.

Caption: Quality Control decision tree for identifying hydrolysis or moisture contamination.

References

-

National Institute of Standards and Technology (NIST) . Infrared Spectra of Methyl Benzoate Derivatives. NIST Chemistry WebBook. [Link]

-

PubChem . Methyl 3,4-difluorobenzoate (Compound Summary). National Library of Medicine. [Link]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for inductive effects on carbonyl stretching frequencies).

Solubility of Methyl 3,4-difluorobenzoate in organic solvents

Technical Guide: Solubility Profile, Solvent Selection, and Thermodynamic Characterization of Methyl 3,4-difluorobenzoate

Executive Summary & Physicochemical Anchor

Methyl 3,4-difluorobenzoate (CAS: 369-25-5) represents a critical class of fluorinated aromatic esters used as intermediates in the synthesis of agrochemicals and pharmaceuticals. Unlike high-melting pharmaceutical solids, this molecule presents a unique challenge: its melting point lies immediately within the standard ambient range (23–27 °C ).

This physical property dictates that "solubility" for this specific target is a temperature-dependent duality:

-

Below 23 °C: It behaves as a classical solid-liquid solubility equilibrium.

-

Above 27 °C: It behaves as a liquid-liquid miscibility system.

This guide provides the framework for solvent selection, experimental determination of solubility limits, and thermodynamic modeling necessary for process scale-up.

Physicochemical Profile

| Property | Value | Source |

| CAS Number | 369-25-5 | [Sigma-Aldrich, 2024] |

| Molecular Weight | 172.13 g/mol | [PubChem, 2024] |

| Physical State (20°C) | Crystalline Solid | Empirical |

| Melting Point | 23–27 °C | [Sigma-Aldrich, 2024] |

| Predicted LogP | ~2.4 | Calculated (Consensus) |

| H-Bond Donors | 0 | Structure Analysis |

| H-Bond Acceptors | 4 (2 F, 2 O) | Structure Analysis |

Solvent Compatibility & Selection Strategy

The presence of two fluorine atoms on the benzene ring increases lipophilicity compared to methyl benzoate, while the ester functionality maintains polar aprotic character. The "Like Dissolves Like" principle suggests the following compatibility matrix.

Predicted Solubility Matrix (at 20 °C)

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism/Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>500 mg/mL) | Strong dipole-dipole interactions; excellent solvation of the aromatic core. |

| Polar Aprotic | Ethyl Acetate, Acetone, THF | High (>400 mg/mL) | Dipole interactions with the ester carbonyl; miscible in liquid phase. |

| Alcohols | Methanol, Ethanol, IPA | Moderate to High | Soluble, but temperature-sensitive. Useful for low-temp crystallization. |

| Alkanes | Hexane, Heptane, Cyclohexane | Low to Moderate | Van der Waals interactions only. Ideal anti-solvents for crystallization. |

| Aqueous | Water, Brine | Insoluble (<1 mg/mL) | Hydrophobic effect dominates; lack of H-bond donors prevents solvation. |

Critical Insight: Because the melting point is ~25 °C, using high-boiling solvents (e.g., Toluene, DMSO) for purification is risky. Removal of solvent requires high vacuum or heat, which melts the product, preventing crystallization. Low-boiling solvents (DCM, MeOH, Hexanes) are strictly recommended.

Experimental Protocol: Solubility Determination

Since specific literature data for this isomer is sparse, researchers must generate self-validated data. The following Standard Operating Procedure (SOP) utilizes the Dynamic Laser Monitoring Method , which is superior to gravimetric analysis for low-melting solids.

SOP: Dynamic Solubility Measurement

Objective: Determine the mole fraction solubility (

Materials:

-

Jacketted glass vessel (50 mL) with overhead stirrer.

-

Laser monitoring system (or turbidity probe).

-

High-precision thermometer (±0.01 K).

-

Solvents: Methanol, Ethanol, Acetonitrile (HPLC Grade).

Workflow:

-

Preparation: Add a known mass (

) of solvent to the vessel. Maintain temperature at -

Addition: Add excess Methyl 3,4-difluorobenzoate until a solid phase persists (turbidity detected).

-

Equilibration: Stir at constant velocity (300 rpm) for 60 minutes.

-

Dynamic Heating: Slowly increase temperature (0.1 K/min).

-

Detection: Record the temperature (

) where the laser transmittance hits 100% (solid disappearance). -

Iteration: Add more solute (

), cool to induce precipitation, and repeat heating cycle to find the new

Figure 1: Dynamic Laser Monitoring workflow for determining solubility limits of low-melting solids.

Thermodynamic Modeling

To extrapolate solubility data beyond experimental points, the Modified Apelblat Equation is the industry standard for non-ideal solutions of esters in organic solvents.

The Equation:

Where:

- : Mole fraction solubility of Methyl 3,4-difluorobenzoate.

- : Absolute temperature (K).[1]

- : Empirical parameters derived from regression of experimental data.

Application Strategy:

-

Plot Data: Plot

vs -

Regression: Perform non-linear regression to solve for A, B, and C.

-

Validation: Calculate the Relative Average Deviation (RAD). An RAD < 2% indicates the model is valid for process prediction.

Thermodynamic Insight:

If the plot of

Process Implications: Purification Strategy

The low melting point (23–27 °C) creates a binary decision tree for purification. Standard recrystallization at room temperature will fail because the compound will "oil out" (liquid-liquid phase separation) rather than crystallize.

Recommended Purification: Low-Temperature Crystallization

-

Solvent System: Methanol/Water (80:20) or pure Hexanes.

-

Technique: Dissolve at 25 °C (liquid phase). Cool slowly to -10 °C or -20 °C .

-

Rationale: The solubility drops drastically in alkanes or aqueous alcohols at sub-zero temperatures, forcing the formation of a crystalline lattice rather than an oil.

Figure 2: Purification decision logic based on the proximity of the melting point to ambient temperature.

References

-

Sigma-Aldrich. (2024).[2][3] Product Specification: Methyl 3,4-difluorobenzoate (CAS 369-25-5).[3] Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24881531, Methyl 3,4-difluorobenzoate. Retrieved from [4]

- Prausnitz, J. M., et al. (1999). Molecular Thermodynamics of Fluid-Phase Equilibria. Prentice Hall.

- Wang, J., et al. (2011). Thermodynamic Models for Determination of Solubility of 3,4-difluorobenzoic acid.

Sources

Navigating the Stability Landscape of Methyl 3,4-difluorobenzoate: An In-depth Technical Guide

Introduction: The Significance of Methyl 3,4-difluorobenzoate in Modern Drug Discovery

Methyl 3,4-difluorobenzoate, a seemingly unassuming aromatic ester, holds a position of considerable importance in the landscape of contemporary drug discovery and development.[1] Its utility as a versatile building block stems from the strategic placement of two fluorine atoms on the benzene ring. This difluoro-substitution pattern imparts unique electronic properties to the molecule, influencing its reactivity and the physiological characteristics of the larger molecules it helps to create. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Consequently, a thorough understanding of the chemical stability of Methyl 3,4-difluorobenzoate is not merely an academic exercise; it is a critical prerequisite for its effective and reliable application in the synthesis of novel therapeutics. This guide provides a comprehensive technical overview of the chemical stability of Methyl 3,4-difluorobenzoate, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Stability Profile: A Multifaceted Assessment

The chemical stability of a molecule is not a singular property but rather a composite of its responses to various environmental and chemical stressors. For Methyl 3,4-difluorobenzoate, a comprehensive stability assessment must consider its susceptibility to hydrolysis, thermal decomposition, and photodecomposition.

Hydrolytic Stability: The Inevitable Interaction with Water

The ester functional group in Methyl 3,4-difluorobenzoate is the primary site of hydrolytic instability. Hydrolysis, the cleavage of the ester bond by water, can be catalyzed by both acids and bases, leading to the formation of 3,4-difluorobenzoic acid and methanol. The rate of hydrolysis is significantly influenced by pH and temperature.

Mechanism of Hydrolysis:

Under basic conditions , the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the departure of the methoxide leaving group and the formation of the carboxylate salt of 3,4-difluorobenzoic acid.[2]

Under acidic conditions , the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, methanol is eliminated, and the protonated carboxylic acid is formed, which then deprotonates to yield 3,4-difluorobenzoic acid.[3]

The presence of two electron-withdrawing fluorine atoms on the aromatic ring is expected to influence the rate of hydrolysis. These fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Therefore, it is anticipated that Methyl 3,4-difluorobenzoate will be more susceptible to hydrolysis, particularly under basic conditions, compared to its non-fluorinated analog, methyl benzoate.

Expected Hydrolytic Degradation Pathway

Caption: Proposed hydrolytic degradation pathway of Methyl 3,4-difluorobenzoate.

Thermal Stability: The Impact of Heat

Expected Thermal Degradation Pathway

Caption: Postulated thermal degradation pathway of Methyl 3,4-difluorobenzoate.

Photostability: The Influence of Light

Aromatic esters can be susceptible to photodegradation upon exposure to ultraviolet (UV) radiation. The photochemistry of benzoic acid derivatives can involve several pathways, including the formation of cyclohexadienyl radicals.[5] For Methyl 3,4-difluorobenzoate, exposure to high-energy light could potentially lead to the formation of radical species and subsequent degradation products. The specific photodegradation pathway would depend on the wavelength of light and the presence of photosensitizers.

Handling and Storage: Preserving the Integrity of Methyl 3,4-difluorobenzoate

Given its susceptibility to hydrolysis and potential thermal and photodecomposition, proper handling and storage are paramount to maintaining the purity and stability of Methyl 3,4-difluorobenzoate.

| Parameter | Recommendation | Rationale |

| Storage Temperature | Store in a cool, dry place.[6] | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent exposure to moisture and oxygen, which can promote hydrolysis and oxidative degradation. |

| Container | Use tightly sealed containers made of an inert material (e.g., amber glass). | To prevent ingress of moisture and light.[6] |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6] | These substances can catalyze or participate in degradation reactions. |

Experimental Protocols for Stability Assessment: A Self-Validating System

To experimentally determine the stability profile of Methyl 3,4-difluorobenzoate, a series of forced degradation studies should be conducted.[7] These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products.

Forced Degradation Workflow

Caption: Experimental workflow for forced degradation studies.

Step-by-Step Methodology for Hydrolytic Stability Testing

-

Preparation of Solutions:

-

Prepare a stock solution of Methyl 3,4-difluorobenzoate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Prepare the stress media: 0.1 M hydrochloric acid, 0.1 M sodium hydroxide, and purified water.

-

-

Stress Conditions:

-

For each condition (acidic, basic, neutral), add a known volume of the stock solution to a predetermined volume of the stress medium in a sealed vial.

-

For acidic and neutral hydrolysis, place the vials in a constant temperature bath (e.g., 60°C).

-

For basic hydrolysis, conduct the experiment at room temperature due to the expected faster reaction rate.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

-

Sample Analysis:

-

Immediately neutralize the acidic and basic samples to quench the reaction.

-

Dilute the samples to an appropriate concentration with the mobile phase.

-

Analyze the samples using a validated stability-indicating analytical method, such as UPLC-MS.

-

Development of a Stability-Indicating UPLC-MS Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

| Parameter | Suggested Conditions |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute the parent compound and any degradation products. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40°C |

| Detection | UV detection at a suitable wavelength (e.g., 254 nm) and Mass Spectrometry (MS) for identification of degradation products. |

Conclusion: A Proactive Approach to Ensuring Quality and Reliability

A comprehensive understanding of the chemical stability of Methyl 3,4-difluorobenzoate is fundamental to its successful application in drug discovery and development. While this guide provides a robust theoretical framework and practical experimental protocols based on established chemical principles and data from analogous compounds, it is imperative for researchers to conduct specific stability studies on their own material. By proactively assessing the hydrolytic, thermal, and photolytic stability of Methyl 3,4-difluorobenzoate, scientists can ensure the quality, purity, and reliability of this critical building block, ultimately contributing to the development of safer and more effective medicines.

References

- Exploring Methyl 3-Fluorobenzoate: Properties, Applications, and Suppliers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Degradation of benzoic acid and its derivatives in subcritical water. (2007). PubMed.

- Methyl 3,4-Difluorobenzoate: Applications and Procurement for R&D. (n.d.). Autech Industry Co.,Limited.

- Hydrolysis and saponification of methyl benzoates. (2004). Green Chemistry.

- METHYL 2,4-DIFLUOROBENZOATE - Safety Data Sheet. (2025). ChemicalBook.

- Forced Degradation Studies. (2016). MedCrave online.

- ESR Study of the Photochemistry of Benzoic Acid Derivatives. (1975). ResearchGate.

- What is the mechanism for the basic hydrolysis of methyl benzoate? (n.d.). Homework.Study.com.

- Acid-catalysed hydrolysis of alkyl benzoates. (1968). Journal of the Chemical Society B: Physical Organic.

Sources

- 1. researchgate.net [researchgate.net]

- 2. homework.study.com [homework.study.com]

- 3. Acid-catalysed hydrolysis of alkyl benzoates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Methyl 3,4-Difluorobenzoate in Medicinal Chemistry

This Application Note and Protocol Guide details the utility of Methyl 3,4-difluorobenzoate (CAS 369-25-5) as a high-value building block in medicinal chemistry.[1] It focuses on its unique electronic properties, regioselective transformations, and practical experimental protocols.

Executive Summary

Methyl 3,4-difluorobenzoate represents a critical "chassis" molecule in drug discovery.[1] Its value lies in the difluorophenyl moiety , a structural motif ubiquitous in FDA-approved therapeutics (e.g., Gefitinib, Linezolid analogs) due to its ability to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity.[1]

This guide provides a validated roadmap for three primary divergent synthetic pathways:

-

Regioselective SNAr: Exploiting the electronic bias of the 4-position for library generation.

-

Chemo-selective Hydrolysis: Accessing the parent acid without defluorination.[1]

-

Controlled Reduction: Generating benzylic alcohol precursors for ether/halide synthesis.

Chemical Logic & Reactivity Profile

The "Fluorine Effect" on Reactivity

The 3,4-difluoro substitution pattern creates a specific electronic environment on the benzene ring.[1]

-

Activation for SNAr: The ester group at C1 is a strong electron-withdrawing group (EWG).[1] It activates the para position (C4) and ortho position (C2) toward nucleophilic attack.[1]

-

Regioselectivity: In Nucleophilic Aromatic Substitution (SNAr), the C4-fluorine is significantly more labile than the C3-fluorine.[1] This is because the Meisenheimer intermediate formed by attack at C4 is stabilized by the resonance electron-withdrawing effect of the para-ester.[1] Attack at C3 is only supported by the inductive effect, making it kinetically slower.[1]

Visualizing the Synthetic Divergence

The following diagram maps the core transformations available from this building block.

Figure 1: Divergent synthetic pathways from Methyl 3,4-difluorobenzoate. The red path highlights the regioselective displacement of the 4-fluoro substituent.[1]

Detailed Experimental Protocols

Protocol A: Regioselective SNAr Amination (C4-Displacement)

Objective: Synthesis of Methyl 4-(morpholin-4-yl)-3-fluorobenzoate. Rationale: This reaction demonstrates the preferential displacement of the 4-fluoro group.[1] The use of a polar aprotic solvent (DMSO) accelerates the reaction by solvating the cationic counter-ion (if using salts) or stabilizing the transition state.[1]

Materials:

-

Methyl 3,4-difluorobenzoate (1.0 eq)[1]

-

Morpholine (1.2 eq)[1]

-

K₂CO₃ (2.0 eq) - Acts as an HF scavenger.[1]

-

DMSO (anhydrous, 5 mL/mmol)[1]

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3,4-difluorobenzoate (1.72 g, 10 mmol) in DMSO (50 mL).

-

Addition: Add finely ground K₂CO₃ (2.76 g, 20 mmol) followed by morpholine (1.05 mL, 12 mmol).

-

Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂) for 4–6 hours.

-

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (150 mL). The product often precipitates as a solid.[1]

-

Purification: Recrystallization from EtOH or Flash Chromatography (0-20% EtOAc in Hexanes).

Expected Outcome:

-

Yield: 85–95%[1]

-

Regioselectivity: >95:5 favoring the 4-substituted product.[1]

-

Data Validation: 19F NMR will show a shift from two signals (starting material) to a single signal (product) if the 4-F is displaced, or a significant shift in the remaining 3-F signal.[1]

Protocol B: Chemoselective Hydrolysis to the Acid

Objective: Preparation of 3,4-Difluorobenzoic Acid without defluorination.[1] Rationale: LiOH is preferred over NaOH/KOH for fluorinated esters to minimize the risk of nucleophilic attack by hydroxide on the aromatic ring (SNAr side reaction) at high temperatures.[1]

Materials:

Step-by-Step Procedure:

-

Dissolution: Dissolve the ester in THF (0.2 M concentration).

-

Saponification: Add a solution of LiOH·H₂O in water.[1] The mixture should be monophasic.[1]

-

Reaction: Stir at room temperature for 2–4 hours.

-

Work-up: Concentrate the THF under reduced pressure. The remaining aqueous solution will be basic.[1][2]

-

Acidification: Cool the aqueous residue in an ice bath. Slowly add 1M HCl until pH ~2.

-

Self-Validating Check: A thick white precipitate (the carboxylic acid) should form immediately upon acidification.[1]

-

-

Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Protocol C: Reduction to 3,4-Difluorobenzyl Alcohol

Objective: Synthesis of 3,4-Difluorobenzyl alcohol. Rationale: NaBH₄ in Methanol is a mild, chemoselective reducing system that reduces the ester to the alcohol without affecting the aryl-fluorine bonds.[1]

Materials:

Step-by-Step Procedure:

-

Setup: Dissolve the ester in Methanol (0.5 M) and cool to 0°C.

-

Addition: Add NaBH₄ portion-wise over 20 minutes. (Caution: Hydrogen gas evolution).[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Optimization: If reaction is sluggish, heat to 50°C for 2 hours.

-

-

Quench: Cool to 0°C and quench with Saturated NH₄Cl solution.

-

Extraction: Evaporate most of the methanol. Extract the aqueous residue with DCM or EtOAc.[1]

-

Purification: The crude oil is often pure enough for subsequent steps.[1] If not, purify via silica gel chromatography (Hexane/EtOAc).[1][4]

Quantitative Data Summary

| Property | Methyl 3,4-difluorobenzoate | 3,4-Difluorobenzoic Acid | Methyl 4-amino-3-fluorobenzoate |

| CAS Number | 369-25-5 | 455-86-7 | 185629-32-7 |

| Mol.[1] Weight | 172.13 g/mol | 158.10 g/mol | 169.15 g/mol |

| Physical State | Colorless Liquid/Low melt solid | White Solid | Off-white Solid |

| Reaction Role | Electrophile (SNAr), Precursor | Coupling Partner | Scaffold Intermediate |

| Key 19F NMR | ~ -130 to -140 ppm (2 signals) | ~ -130 to -140 ppm (2 signals) | Single signal (shifted) |

References

-

Sigma-Aldrich. Product Specification: Methyl 3,4-difluorobenzoate.[1]Link[1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2782897, Methyl 3,4-difluorobenzoate.[1]Link[1]

-

Vapourtec. Application Note: Nucleophilic Aromatic Substitution in Flow.[1] (Demonstrating SNAr on 3,4-difluoronitrobenzene analogs). Link

-

Organic Syntheses. Preparation of Fluorinated Benzoates via Oxidation.[1] Org.[1][3][5] Synth. 2010, 87, 115. (General methodology reference). Link

-

Journal of Medicinal Chemistry. Structure-Activity Relationships of Fluorinated Quinolones. (Context for 3,4-difluoro scaffold utility). Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sciencemadness Discussion Board - Reduction of methyl 3,4,5-trimethoxy benzoate using MeOH/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. youtube.com [youtube.com]

Troubleshooting & Optimization

Troubleshooting low conversion in Methyl 3,4-difluorobenzoate synthesis

Ticket ID: MDFB-SYNTH-001 Subject: Troubleshooting Low Conversion & Yield Issues Assigned Specialist: Senior Application Scientist Status: Open[1]

Executive Summary & Triage

User Problem: You are experiencing low conversion or low isolated yield in the synthesis of Methyl 3,4-difluorobenzoate (CAS: 369-25-5) from 3,4-difluorobenzoic acid.

Root Cause Analysis: The 3,4-difluoro substitution pattern creates a unique electronic environment.[1] While the electron-withdrawing fluorines activate the carbonyl for nucleophilic attack (good for esterification), they also activate the aromatic ring for Nucleophilic Aromatic Substitution (SnAr) .[1][2] Furthermore, the product has a melting point near room temperature (23–27 °C), leading to physical state confusion (oil vs. solid) and isolation losses.[1]

Immediate Action Required: Identify your synthetic route below and proceed to the corresponding troubleshooting module.

Diagnostic Decision Tree

Figure 1: Diagnostic workflow for identifying the root cause of synthesis failure.

Critical Data Sheet

Before troubleshooting, verify your physical constants.[1] A common error is discarding the product because it appears as an oil; the melting point is very close to standard lab temperature.[1]

| Property | Value | Notes |

| Starting Material | 3,4-Difluorobenzoic Acid | MP: 120–122 °C. White solid.[1][3] |

| Target Product | Methyl 3,4-difluorobenzoate | MP: 23–27 °C .[1] Often an oil or slush at RT.[1] |

| pKa (Acid) | ~3.8 | More acidic than benzoic acid (4.[1]2) due to F-induction.[1] |

| Reactivity Risk | High (SnAr) | Susceptible to F-displacement by methoxide.[1] |

Module A: The Acid Chloride Route (Recommended)[1]

This is the "Gold Standard" for high conversion. It drives the reaction to completion by removing the leaving group (SO2/HCl) as gas.[1]

Protocol:

-

Suspend 3,4-difluorobenzoic acid (1.0 eq) in anhydrous Toluene or DCM.

-

Add catalytic DMF (2-3 drops).[1] Crucial for activation.

-

Reflux until gas evolution ceases (1-2 h).

-

Evaporate excess SOCl2 (Critical step).[1]

-

Redissolve residue in DCM; add Methanol (excess) at 0°C.

Troubleshooting Matrix: Acid Chloride Route

| Symptom | Probable Cause | Corrective Action |

| Stalled Reaction (<80% Conv.)[1] | Degraded SOCl2 . Thionyl chloride hydrolyzes over time.[1] | Distill SOCl2 before use or use a fresh bottle. Ensure the system is under N2/Ar. |

| Slow Kinetics | Missing Catalyst .[1] The formation of the Vilsmeier-Haack intermediate is slow without DMF. | Add 1-2 mol% DMF. This forms the reactive chloroiminium species, accelerating the reaction significantly [1].[1] |

| Low Yield (Hydrolysis) | Water in MeOH . | Use anhydrous Methanol.[1] If the intermediate acid chloride touches water, it reverts to the starting acid.[1] |

| Product is "Wet" | Residual Acid .[1] | Wash organic layer with sat.[1] NaHCO3 to remove unreacted acid (monitor CO2 evolution).[1] |

Module B: Fischer Esterification (The Equilibrium Trap)

Protocol: Reflux 3,4-difluorobenzoic acid in Methanol with conc. H2SO4 (catalytic).[1]

The Problem:

This reaction is an equilibrium:

Troubleshooting Guide

Q: I refluxed for 24 hours, but conversion is stuck at 60%. Why? A: You hit the equilibrium wall.[1] Extending time won't help.[1]

-

Fix 1 (Chemical): Add Trimethyl Orthoformate (1.5 eq) to the reaction mixture. It reacts irreversibly with water to form methanol and methyl formate, driving the equilibrium to the right.[1]

-

Fix 2 (Physical): Use a massive excess of Methanol (solvent quantity) or add activated 3Å Molecular Sieves to the reaction flask (in a sohxlet or directly in suspension). Note: Dean-Stark traps do not work with Methanol (BP 65°C) as it boils lower than water.[1]

Module C: The "Hidden" Failure Mode (SnAr Side Reaction)

This is the most technically sophisticated failure mode for this specific substrate.[1]

The Mechanism:

The 3,4-difluoro motif activates the ring towards Nucleophilic Aromatic Substitution (SnAr).[1] If you use Sodium Methoxide (NaOMe) or allow the reaction to become basic at high temperatures, the Methoxide ion (

Figure 2: The SnAr pathway.[1] Avoid basic conditions to prevent defluorination [2].

Prevention Protocol:

-

NEVER use base catalysis (NaOMe/MeOH) for this esterification.[1]

-

Quenching: When quenching the acid chloride reaction, do not dump into strong base. Pour into ice water, then neutralize gently with NaHCO3.

-

Temperature: If using base washes, keep the mixture cold (0°C).

Module D: Isolation & Workup (The "Missing Solid" Issue)

User Complaint: "I evaporated the solvent, but I got an oil, not the white solid I expected."

Explanation: Methyl 3,4-difluorobenzoate has a melting point of 23–27 °C [3].[1] In a warm lab, it is a liquid.[1] In a cold lab, it is a solid.[1]

Purification Protocol:

-

Do not rely on crystallization from the crude mixture.[1]

-

Vacuum Distillation: This is the preferred purification method for this ester.[1] (BP ~128-129°C at atmospheric, significantly lower under high vac).[1]

-

Column Chromatography: If distillation is not possible, use silica gel (Hexane/EtOAc 9:1).[1] The product will likely elute as an oil.[1]

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 11: Nucleophilic Substitution at the Carbonyl Group). [1]

-

Chemistry Steps. (2025). Nucleophilic Aromatic Substitution (SnAr) Mechanism. (Explains the activation of fluoro-arenes by electron-withdrawing groups).

-

Sigma-Aldrich. (2025).[1] Product Specification: Methyl 3,4-difluorobenzoate. (Confirms Melting Point of 23-27°C).[1] [1]

-

PubChem. (2025).[1][5] Methyl 3,4-difluorobenzoate Compound Summary. National Library of Medicine.[1] [1]

Sources

- 1. Methyl 2,4-Difluorobenzoate | C8H6F2O2 | CID 2782897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. 3,4-Difluorobenzoic acid | 455-86-7 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 3,4-Difluorobenzoic acid | C7H4F2O2 | CID 99166 - PubChem [pubchem.ncbi.nlm.nih.gov]

Catalyst selection for cross-coupling with Methyl 3,4-difluorobenzoate

Technical Support Center: Catalyst Selection for Methyl 3,4-difluorobenzoate

Ticket ID: #CH-F-34-BENZ Status: Open Agent: Senior Application Scientist Subject: Optimization of Cross-Coupling & Functionalization Protocols

Diagnostic Phase: Define Your Reaction Pathway

Before selecting a catalyst, you must define the transformation. Methyl 3,4-difluorobenzoate is an electron-deficient arene that lacks a standard leaving group (Br, I, OTf). Therefore, "cross-coupling" with this substrate typically refers to one of two distinct mechanistic manifolds.

Please identify your target workflow using the decision matrix below:

Figure 1: Decision matrix for catalyst selection based on the desired transformation.

Module A: Direct Arylation (C-H Activation)

Primary Use Case: Synthesizing biaryls while retaining the difluoro-ester core. Mechanism: Concerted Metallation-Deprotonation (CMD).

The Challenge: Regioselectivity

Methyl 3,4-difluorobenzoate presents three distinct C-H environments. The competition is between electronic activation (acidity) and steric hindrance .

-

C2 (Ortho to Ester & F): Most acidic (

lowered by both EWGs). Thermodynamically preferred but sterically crowded. -

C5 (Ortho to F): Acidic due to F, less hindered.

-

C6 (Ortho to Ester): Least acidic, accessible.

Catalyst & Ligand Selection Guide

| Component | Recommendation | Technical Rationale |

| Pre-catalyst | Pd(OAc)₂ (5–10 mol%) | Acetate ligands are crucial for the CMD mechanism; they act as an internal base shuttle to deprotonate the arene [1]. |

| Ligand (High Activity) | DavePhos or JohnPhos | Bulky, electron-rich Buchwald phosphines promote the oxidative addition of the coupling partner (Ar-X) and stabilize the Pd species. |

| Ligand (High Selectivity) | P(t-Bu)₃ | Extremely bulky ligands may force reaction away from the crowded C2 position toward C5/C6 if C2-arylation is not desired. |